Product packaging for Methyl 8-methoxyindolizine-7-carboxylate(Cat. No.:)

Methyl 8-methoxyindolizine-7-carboxylate

Cat. No.: B11893810
M. Wt: 205.21 g/mol
InChI Key: QNXQBZMOUAHXFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 8-methoxyindolizine-7-carboxylate is a functionalized indolizine derivative offered for research and further manufacturing use only. The indolizine scaffold is a fused bicyclic nitrogen heterocycle of significant interest in medicinal chemistry due to its planar structure, extended conjugation, and capacity to form key interactions with biological targets . Indolizine-based compounds have demonstrated a range of biological activities, with notable efficacy in anticancer applications . This compound features both methoxy and ester functional groups on the indolizine core, a substitution pattern designed to enhance its potential as a pharmacophore. Ester-containing indolizines, particularly at the C-1 position, have consistently demonstrated enhanced cytotoxic potential in research settings . Researchers are investigating such functionalized indolizines as promising agents in oncology, with mechanisms of action that include the inhibition of tubulin polymerization—a validated target for anticancer therapy—by binding at the colchicine site . Molecular docking studies of analogous compounds show favorable binding affinities with key residues in tubulin, suggesting a potential mechanism for antimitotic activity . Beyond oncology, the indolizine core is also explored for its potential as a histamine H 3 antagonist and for other therapeutic targets . Safety Notice: This product is strictly for laboratory research or further manufacturing purposes. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) and handle all materials appropriately using proper personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO3 B11893810 Methyl 8-methoxyindolizine-7-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 8-methoxyindolizine-7-carboxylate

InChI

InChI=1S/C11H11NO3/c1-14-10-8(11(13)15-2)5-7-12-6-3-4-9(10)12/h3-7H,1-2H3

InChI Key

QNXQBZMOUAHXFR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN2C1=CC=C2)C(=O)OC

Origin of Product

United States

Synthetic Strategies and Methodologies for Methyl 8 Methoxyindolizine 7 Carboxylate and Its Analogues

General Synthetic Approaches to Indolizine-7-carboxylates

The construction of the indolizine (B1195054) core, particularly with a carboxylate substituent at the 7-position, typically relies on cycloaddition strategies where the components are chosen to bear the precursors to the final functional groups.

The most prevalent method for constructing the indolizine skeleton is the 1,3-dipolar cycloaddition reaction. nih.govjbclinpharm.org This reaction involves a pyridinium (B92312) ylide, which acts as a 1,3-dipole, and a dipolarophile, which is typically an electron-deficient alkene or alkyne. nih.govjbclinpharm.org The reaction proceeds by the concerted or stepwise addition of the ylide to the multiple bond of the dipolarophile, forming a dihydroindolizine intermediate. This intermediate then undergoes spontaneous aromatization, often through air oxidation, to yield the stable indolizine ring system. nih.gov The choice of dipolarophile is crucial as it introduces substituents at the 1, 2, and/or 3-positions of the indolizine ring. For the synthesis of indolizine-7-carboxylates, the substituents on the initial pyridine (B92270) ring are the determining factor.

Transition metal-catalyzed reactions, such as those using palladium or gold, have also emerged as powerful tools for indolizine synthesis. rsc.orgorganic-chemistry.org These methods often involve the cyclization of appropriately substituted pyridine derivatives, like 2-alkynylpyridines. nih.govrsc.org For instance, a copper-catalyzed aerobic decarboxylative cycloaddition has been developed using pyridines, methyl ketones, and alkenoic acids to produce diverse indolizine derivatives under solvent-free conditions. organic-chemistry.org

Table 1: Overview of Cycloaddition Strategies for Indolizine Synthesis

Reaction Type Key Reactants Catalyst/Conditions Outcome
1,3-Dipolar Cycloaddition Pyridinium Ylide, Alkyne/Alkene Dipolarophile Base (e.g., K₂CO₃), Room or Elevated Temp. Dihydroindolizine, followed by oxidation
Tschitschibabin Reaction Pyridine, α-Halocarbonyl Compound, Dicarbonyl Compound High Temperature Substituted Indolizine
Copper-Catalyzed Cycloaddition Pyridine, Methyl Ketone, Alkenoic Acid CuBr, O₂ Atmosphere, 80°C Diversely substituted Indolizines organic-chemistry.org

Pyridinium ylides are central to one of the most versatile strategies for indolizine synthesis. researchgate.neteurekaselect.com These ylides are typically generated in situ from the corresponding pyridinium salt by treatment with a base. nih.gov The pyridinium salt is formed by the N-alkylation of a pyridine derivative with an α-halocarbonyl compound. researchgate.net The nature of the substituent on the ylide's carbanion, derived from the α-halocarbonyl compound, influences its stability and reactivity. eurekaselect.com

Once generated, the pyridinium ylide readily undergoes a [3+2] cycloaddition with a suitable dipolarophile. researchgate.netacs.org The regioselectivity of this reaction is a key consideration in the synthesis of specifically substituted indolizines. For example, the reaction of pyridinium ylides with electron-withdrawing group-substituted alkynes, such as propiolic esters, generally yields indolizines with substituents at the 1 and 2 positions, with the ester group ending up at position 1. nih.gov The substituents on the initial pyridine ring are carried through to the final indolizine product.

Specific Synthesis Pathways for Methyl 8-methoxyindolizine-7-carboxylate

To synthesize the target molecule, a strategy must be devised that introduces a methoxy (B1213986) group at the C8 position and a methyl carboxylate at the C7 position. This involves starting with a pyridine precursor already bearing these functionalities or their precursors.

A logical route to this compound would begin with a substituted pyridine. The synthesis would involve the formation of a pyridinium salt, such as a pyridinium bromide, which then serves as the precursor to the reactive ylide. organic-chemistry.org

The hypothetical synthesis would start with methyl 3-bromo-2-methoxypyridine-4-carboxylate . Reaction of this pyridine with a compound like bromoacetophenone would form an N-phenacylpyridinium bromide salt. Treatment of this salt with a base would generate the corresponding pyridinium ylide. This ylide could then undergo an intramolecular cyclization, or an intermolecular reaction followed by cyclization, to form the indolizine ring. A more direct approach involves the reaction between a pyridine and an α-haloketone, which forms a pyridinium ylide that then reacts with a dipolarophile in a one-pot fashion. organic-chemistry.orgorganic-chemistry.org In such a three-component reaction, 3-methoxypyridine (B1141550) could react with an α-bromo-α,β-unsaturated ester to construct the bicyclic system with the required substitution pattern.

If the cycloaddition or cyclization reaction leads to the formation of 8-methoxyindolizine-7-carboxylic acid , a final esterification step is required to obtain the target methyl ester. This is a standard and well-documented transformation in organic synthesis. youtube.comlibretexts.org

There are several common methods for this esterification:

Fischer Esterification : This classic method involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.comlibretexts.org The reaction is driven to completion by using a large excess of the alcohol (methanol), which often serves as the solvent. libretexts.org

Alkylation of a Carboxylate Salt : The carboxylic acid can first be deprotonated with a base (e.g., sodium hydroxide) to form the corresponding carboxylate salt. libretexts.org This salt can then be treated with an alkylating agent, such as methyl iodide or dimethyl sulfate, in an SN2 reaction to form the methyl ester. libretexts.org

Using Coupling Reagents : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid, allowing it to react with methanol to form the ester under mild conditions. libretexts.org

Table 2: Comparison of Esterification Methods

Method Reagents Typical Conditions Advantages Disadvantages
Fischer Esterification Carboxylic Acid, Methanol, Acid Catalyst (H₂SO₄) Reflux in Methanol Inexpensive reagents, simple procedure youtube.com Reversible reaction, requires excess alcohol, harsh conditions
Carboxylate Alkylation Carboxylic Acid, Base (NaOH), Methyl Iodide (CH₃I) Formation of salt, then reaction with alkylating agent Irreversible, high yield Requires stoichiometric base, methylating agents can be toxic libretexts.org

Modern synthetic chemistry increasingly favors methods that are rapid, efficient, and environmentally benign. Microwave-assisted organic synthesis has emerged as a powerful tool that often leads to dramatically reduced reaction times and improved yields. acs.orgresearchgate.net

Several one-pot, microwave-assisted protocols for the synthesis of indolizines have been reported. acs.orgresearchgate.nettandfonline.com For instance, a three-component reaction of a pyridine, an acyl bromide, and an acetylene (B1199291) derivative, catalyzed by basic alumina, can be carried out under microwave irradiation to give indolizines in excellent yields. acs.orgresearchgate.net This approach avoids the isolation of intermediate pyridinium salts, streamlining the synthetic process. Another protocol involves the microwave-assisted reaction of 2-aminopyridines with in-situ generated phenacyl bromides in an environmentally friendly solvent system like PEG-400 and water. tandfonline.com

Adapting such a protocol for this compound would involve reacting a suitably substituted pyridine (e.g., a 3-methoxy-4-carbomethoxypyridine derivative) with other components under microwave irradiation. The high efficiency and speed of these methods make them attractive for the rapid generation of libraries of indolizine analogues for further study. nih.gov

Introduction of Functional Groups to the Indolizine Core

Post-synthesis functionalization of the indolizine ring is a powerful strategy for creating diverse molecular architectures. The electron-rich nature of the five-membered pyrrole-like ring in indolizine makes it susceptible to electrophilic substitution, particularly at the C-1 and C-3 positions.

The introduction of halogen atoms, such as iodine and bromine, onto the indolizine scaffold serves as a critical step for further molecular elaboration through cross-coupling reactions. These halogenated intermediates are valuable precursors for creating carbon-carbon and carbon-heteroatom bonds.

Direct halogenation of the indolizine ring can be achieved using various halogenating agents. For instance, the halogenation of 2-trifluoromethylindole has been demonstrated to produce 3-chloro-, 3-bromo-, and 3-iodo derivatives in high yields (up to 98%). mdpi.com While the indolizine system is more akin to pyrrole (B145914) in its reactivity, these methods for indoles provide insights into potential strategies. jbclinpharm.org The presence of an electron-withdrawing trifluoromethyl group in these examples highlights that the electronic nature of substituents can influence the reactivity of the heterocyclic core. mdpi.com

Iodo-indolizines are particularly useful synthetic intermediates. For example, 2-iodoindolizines have been successfully employed as halogen partners in Suzuki, Heck, and Sonogashira coupling reactions, affording functionalized indolizines in excellent yields. rsc.org This demonstrates the synthetic utility of halogenated indolizines in accessing a wide range of substituted derivatives. A general representation for the synthesis of a cyano indolizine containing a bromobenzoyl derivative involves the reaction of a pyridinium ylide with a dipolarophile. researchgate.net

Enzymatic halogenation presents a green chemistry alternative to traditional methods, offering high selectivity under benign aqueous conditions. nih.govresearchgate.net Halogenase enzymes, such as a thermostable variant of RebH, have been used for the bromination of indole (B1671886) derivatives, which are valuable for subsequent transition metal-catalyzed cross-coupling reactions. nih.gov These enzymatic methods often target specific positions on the aromatic ring, for example, producing 3-bromoindoles. nih.gov

A green and efficient method for the halogenation of indoles has been developed using an oxone-halide system, which generates reactive halogenating species in situ. organic-chemistry.org This method can selectively produce 2- or 3-haloindoles depending on the protecting group on the indole nitrogen. organic-chemistry.org

The C-2 and C-3 positions of the indolizine nucleus are common sites for functionalization, leading to a diverse array of derivatives with potential applications in medicinal chemistry and materials science.

The C-3 position is particularly reactive towards electrophiles. A Brønsted acid-catalyzed C-3 alkylation of indolizines with electrophiles like ortho-hydroxybenzyl alcohols has been established, providing C-3 functionalized indolizines in good yields (up to 89%). rsc.org Similarly, indium(III)-catalyzed three-component coupling reactions involving indolizines, amines, and aldehydes allow for the rapid introduction of diverse functional groups at the C-3 position. nih.gov A highly efficient Friedel-Crafts type hydroxyalkylation at the C-3 position of indolizines with (hetero)arylglyoxals has also been achieved using hexafluoroisopropanol (HFIP) under mild conditions. researchgate.net

Strategies for substitution at the C-2 position often involve building the indolizine ring from appropriately substituted precursors. For example, a method for synthesizing indolizines from pyridinium salts and ethyl bromodifluoroacetate allows for the introduction of substituents at various positions, influenced by the substitution pattern of the initial pyridine. acs.orgnih.gov

Simultaneous functionalization or construction involving both the C-2 and C-3 positions can be achieved through annulation strategies. A synergistic Copper/Iridium catalysis has enabled the stereodivergent synthesis of 2,3-fused indolizine products, highlighting a sophisticated method for controlling stereochemistry. rsc.org

Optimization of Reaction Conditions and Yields in Indolizine Synthesis

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of "this compound" and its analogues. Key parameters that are often tuned include the choice of catalyst, solvent, base, temperature, and reaction time.

The synthesis of indolizines often involves multicomponent reactions where the optimization of each parameter is critical. For instance, in a palladium-catalyzed synthesis of indolizines from bromopyridines, imines, and alkynes, the reaction can be performed in a single operation to afford the product in good yield. nih.gov

A study on the synthesis of fused indolizines through a synergistic Cu/Ir catalysis demonstrated a systematic optimization process. rsc.org The choice of solvent was found to be critical, with dichloromethane (B109758) providing the best results (93% yield) compared to other solvents. The presence of both the copper and iridium catalysts was essential for the reaction to proceed. rsc.org

Table 1: Optimization of Reaction Conditions for Synergistic Cu/Ir Catalyzed Indolizine Synthesis Data adapted from a study on the synthesis of fused indolizines. rsc.org

EntryCatalyst SystemBaseSolventYield (%)
1Cu/IrCs₂CO₃CH₂Cl₂93
2Cu/IrK₂CO₃CH₂Cl₂85
3Cu/IrNa₂CO₃CH₂Cl₂78
4Cu/IrCs₂CO₃DCE90
5Cu/IrCs₂CO₃Toluene82
6No Cu catalystCs₂CO₃CH₂Cl₂No Reaction
7No Ir catalystCs₂CO₃CH₂Cl₂No Reaction

In other approaches, such as the copper-catalyzed reaction of pyridine, acetophenone, and nitroolefin, solvent-free conditions have been developed to produce indolizines in high yields, offering a greener synthetic route. researchgate.net The use of a CuBr catalyst was found to be effective in this transformation. researchgate.net

An iodine/tert-butyl hydroperoxide (TBHP)-mediated cycloaddition for indolizine synthesis was optimized by varying the amounts of iodine, TBHP, and acetic acid, as well as the solvent and temperature. The optimal conditions were found to be 1.0 mmol of ketone, 1.0 mmol of pyridine, 0.5 mmol of I₂, 6.0 mmol of TBHP, and 2.0 mmol of AcOH in DMSO at 120 °C for 12 hours. researchgate.net

Table 2: Optimized Conditions for I₂/TBHP-Mediated Indolizine Synthesis Data derived from a one-pot synthesis protocol. researchgate.net

ParameterOptimized Condition
Reactant 1 (Aryl Methyl Ketone)1.0 mmol
Reactant 2 (Pyridine)1.0 mmol
MediatorI₂ (0.5 mmol)
OxidantTBHP (70% in water, 6.0 mmol)
AdditiveAcetic Acid (2.0 mmol)
SolventDMSO (4.0 mL)
Temperature120 °C
Time12 h

These examples underscore the importance of meticulous optimization of reaction parameters to maximize the efficiency and yield of indolizine synthesis. rsc.orgresearchgate.net The choice between transition-metal catalysis, organocatalysis, or metal-free conditions depends on the specific target molecule and the desired substitution pattern. rsc.orgresearchgate.net

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Proposed Mechanisms for Indolizine (B1195054) Ring System Formation

The construction of the indolizine ring system is typically achieved through several key synthetic strategies, with the 1,3-dipolar cycloaddition and the Tschitschibabin reaction being the most prominent. For the specific substitution pattern of Methyl 8-methoxyindolizine-7-carboxylate, the 1,3-dipolar cycloaddition offers the most logical and versatile approach.

1,3-Dipolar Cycloaddition

This powerful method involves the reaction of a pyridinium (B92312) ylide (a 1,3-dipole) with a dipolarophile, typically an activated alkene or alkyne, to form a five-membered ring. bohrium.comrsc.org For the synthesis of this compound, a plausible pathway involves the reaction of a 3-methoxypyridinium ylide with methyl propiolate.

The proposed mechanism proceeds as follows:

Formation of the Pyridinium Ylide: The reaction is initiated by the formation of a pyridinium salt from 3-methoxypyridine (B1141550) and a suitable alkylating agent bearing a leaving group and an electron-withdrawing group, such as a methyl haloacetate. Subsequent treatment with a base deprotonates the carbon atom adjacent to the pyridine (B92270) nitrogen, generating the reactive pyridinium ylide. This ylide is a resonance-stabilized species.

Cycloaddition: The pyridinium ylide then undergoes a [3+2] cycloaddition reaction with an electron-deficient alkyne, in this case, methyl propiolate. mdpi.com This is a concerted pericyclic reaction where the HOMO of the ylide interacts with the LUMO of the dipolarophile. The regioselectivity of this reaction is crucial for determining the final substitution pattern of the indolizine.

Aromatization: The initial cycloadduct is a dihydropyrrolo[1,2-a]pyridine derivative. This intermediate readily undergoes aromatization, often through oxidation (if an alkene was used as the dipolarophile) or elimination of a leaving group, to yield the stable aromatic indolizine ring system. In the case of an alkyne dipolarophile, the aromatization is often spontaneous.

Tschitschibabin Indolizine Synthesis

Another classical method for indolizine synthesis is the Tschitschibabin reaction. rsc.orgwikipedia.org This reaction typically involves the condensation of a 2-alkylpyridine derivative with an α-halocarbonyl compound, followed by cyclization. While highly effective for many indolizine syntheses, its application for generating a 7-carboxylate derivative is less direct. A potential, though more convoluted, pathway could involve a multi-step sequence starting from a suitably substituted pyridine. The general mechanism involves the formation of a pyridinium salt, followed by base-catalyzed intramolecular aldol-type condensation and subsequent dehydration to form the aromatic indolizine.

Reaction ComponentRole in Synthesis
3-MethoxypyridinePyridine precursor for the pyridinium ylide
Methyl PropiolateDipolarophile in the 1,3-dipolar cycloaddition
BaseDeprotonation to form the pyridinium ylide

Mechanistic Insights into Functionalization Reactions of Indolizine Systems

The indolizine ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The position of substitution is directed by the electronic properties of the existing substituents.

Electrophilic Aromatic Substitution

The general mechanism for electrophilic aromatic substitution on an indolizine ring involves the attack of an electrophile on the π-electron system of the ring to form a resonance-stabilized cationic intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. researchgate.net

In the case of this compound, the directing effects of the substituents are as follows:

8-Methoxy Group: The methoxy (B1213986) group is a strong electron-donating group due to the resonance effect of the oxygen lone pairs. It activates the pyridine ring towards electrophilic attack.

7-Carboxylate Group: The methyl carboxylate group is an electron-withdrawing group, which deactivates the pyrrole (B145914) ring towards electrophilic attack.

Considering these effects, further electrophilic substitution would be directed primarily to the pyridine ring, activated by the methoxy group. The most likely positions for attack would be ortho and para to the methoxy group. However, due to the fused ring structure, the available positions are C-5 and C-7. Since C-7 is already substituted, the most probable site for a subsequent electrophilic attack would be the C-5 position .

Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Using halogens in the presence of a Lewis acid to introduce a halogen atom.

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups using an acyl halide/anhydride or alkyl halide with a Lewis acid catalyst.

ReagentType of FunctionalizationProbable Position of Attack
HNO₃/H₂SO₄NitrationC-5
Br₂/FeBr₃BrominationC-5
RCOCl/AlCl₃Friedel-Crafts AcylationC-5

Role of Key Intermediates in Synthetic Transformations (e.g., 2-indolizinols)

While not a common intermediate in the most direct synthetic routes to indolizines, 2-indolizinols (or 2-hydroxyindolizines) can be formed and utilized in specific synthetic contexts.

Formation and Reactivity of 2-Indolizinols

2-Indolizinols exist in tautomeric equilibrium with their corresponding 2-indolizinone forms. They can be prepared through various methods, including the hydrolysis of 2-haloindolizines or via cyclization of appropriate precursors.

The reactivity of 2-indolizinols is characterized by their nucleophilic nature. The hydroxyl group can be alkylated, acylated, or converted into a better leaving group, such as a triflate, for subsequent cross-coupling reactions. The indolizine ring itself can still undergo electrophilic substitution, with the position of attack being influenced by the electronic nature of the hydroxyl/keto group and other substituents present on the ring.

In the context of this compound synthesis, the involvement of a 2-indolizinol intermediate is not the most straightforward pathway. However, one could envision a scenario where a pre-functionalized indolizine undergoes a transformation at the C-2 position to form a 2-indolizinol, which is then further modified. For instance, a 2-halo-8-methoxyindolizine-7-carboxylate could potentially be hydrolyzed to a 2-indolizinol derivative. This intermediate could then be used in subsequent reactions to introduce further diversity into the molecule. The presence of the methoxy and carboxylate groups would undoubtedly influence the stability and reactivity of such an intermediate.

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific proton chemical shifts, coupling constants, and multiplicity data for Methyl 8-methoxyindolizine-7-carboxylate are not available in the surveyed literature.

Detailed Carbon-13 chemical shift data for the individual carbon atoms of this compound could not be found.

Infrared (IR) Spectroscopy for Functional Group Identification

While general characteristic absorption bands for the functional groups present (such as the ester carbonyl and the methoxy (B1213986) group) can be predicted, specific experimental IR data for this compound is not documented in accessible sources.

Mass Spectrometry (MS)

No information regarding the retention time or the mass-to-charge ratio of the molecular ion peak for this compound from LC-MS analysis is available.

Specific data on the ionization behavior and resulting mass spectra of this compound using the ESI technique could not be located.

Application of Other Spectroscopic Methods in Indolizine (B1195054) Characterization

The unique fused heterocyclic structure of the indolizine core, along with the specific substituents in this compound, gives rise to distinct spectroscopic signatures that can be probed by various methods. These include ultraviolet-visible (UV-Vis) spectroscopy, fluorescence spectroscopy, X-ray crystallography, and circular dichroism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within the conjugated π-system of indolizine derivatives. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation and can be influenced by the nature and position of substituents on the indolizine ring.

For this compound, the methoxy group (an electron-donating group) and the methyl carboxylate group (an electron-withdrawing group) are expected to influence the electronic distribution and, consequently, the UV-Vis absorption spectrum. In many indolizine systems, intramolecular charge transfer (ICT) from electron-donating to electron-accepting parts of the molecule can lead to the appearance of characteristic absorption bands. Studies on related indolizine derivatives have shown that the position of substituents significantly impacts the λmax values. For instance, the introduction of an ester group at the C-7 position can modulate the electronic properties of the scaffold. mdpi.com

A hypothetical UV-Vis absorption spectrum for this compound would likely exhibit multiple absorption bands corresponding to π-π* transitions within the aromatic system. The specific λmax values would provide empirical evidence for the electronic effects of the methoxy and carboxylate substituents.

Fluorescence Spectroscopy

Many indolizine derivatives are known to be highly fluorescent, a property that is sensitive to their molecular structure and environment. researchgate.net Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. The emission wavelength and the fluorescence quantum yield (a measure of the efficiency of the fluorescence process) are key parameters obtained from this technique.

The fluorescence of indolizine-based fluorophores can be tuned by the strategic placement of electron-donating and electron-withdrawing groups, which can facilitate an intramolecular charge transfer (ICT) process in the excited state. mdpi.com In the case of this compound, the methoxy group at the 8-position and the carboxylate group at the 7-position could potentially create a push-pull system conducive to ICT, leading to observable fluorescence. The study of solvatochromism, which is the change in absorption or emission spectra with solvent polarity, can provide further evidence for the ICT character of the excited state. mdpi.com For example, a positive solvatochromism (a red shift in emission wavelength with increasing solvent polarity) is often observed in molecules with a significant ICT character. mdpi.com

The following table presents representative fluorescence data for some functionalized indolizine derivatives from the literature, illustrating the range of emission properties observed in this class of compounds.

CompoundEmission Wavelength (nm)Quantum YieldReference
Ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylateNot specified0.55 researchgate.net
Indolizine derivative with N,N-dimethylamino group at C-3 and ester at C-7533Not specified mdpi.com
Indolizine derivative with acetyl group at C-7499-574 (solvatochromic shift)Not specified mdpi.com

X-ray Crystallography

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

For this compound, a successful single-crystal X-ray diffraction analysis would provide definitive confirmation of its molecular structure, including the planarity of the indolizine ring system and the conformation of the methyl carboxylate and methoxy substituents. This technique is particularly powerful for resolving any ambiguities that may remain after analysis by NMR and mass spectrometry. For example, a study on methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate provided detailed structural information, including the dihedral angles between the various rings and the nature of intermolecular interactions. nih.gov

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. This technique is exclusively used for the characterization of chiral molecules. If this compound were to be synthesized in an enantiomerically pure or enriched form, or if it were to form chiral aggregates, CD spectroscopy could be employed to probe its chiroptical properties. The resulting CD spectrum, with its characteristic positive and negative bands, would be a unique fingerprint of the molecule's absolute configuration. While the parent molecule itself is not chiral, the introduction of a chiral center or the formation of a chiral supramolecular assembly could make CD spectroscopy a relevant characterization technique. arxiv.orgnih.gov

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations of a compound. It is complementary to infrared (IR) spectroscopy. A Raman spectrum arises from the inelastic scattering of monochromatic light. The resulting spectrum shows the vibrational, rotational, and other low-frequency modes in a molecule. Raman spectroscopy can be particularly useful for observing vibrations of non-polar bonds that are weak or absent in an IR spectrum. For this compound, Raman spectroscopy could provide additional details on the vibrations of the carbon framework of the indolizine ring and the C-C and C-H bonds of the substituents. It has also found application in the in-line monitoring of chemical reactions, which could be relevant for optimizing the synthesis of this compound. mdpi.comnih.gov

Computational and Theoretical Chemistry Studies of Methyl 8 Methoxyindolizine 7 Carboxylate

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation are cornerstones of modern chemical research, enabling the exploration of molecular behavior at an atomic level. For heterocyclic compounds such as indolizines, these techniques are used to predict geometry, stability, and interaction dynamics. nih.govnih.gov

Density Functional Theory (DFT) Calculations and Chemical Reactivity Descriptors

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. niscpr.res.inresearchgate.net It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties. researchgate.netresearchgate.net From DFT calculations, several chemical reactivity descriptors can be derived. These descriptors, which stem from the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—help in understanding and predicting the chemical behavior of a compound. researchgate.netijopaar.com

Key global reactivity descriptors include:

HOMO and LUMO Energies: The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com

Energy Gap (ΔE): The difference between the HOMO and LUMO energies (ΔE = E_LUMO - E_HOMO) is a crucial indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. niscpr.res.in

Electronegativity (χ): This describes the power of an atom or molecule to attract electrons.

Chemical Hardness (η): This measures the resistance to a change in electron distribution or charge transfer. researchgate.net A molecule with a large energy gap is considered "hard," while one with a small gap is "soft."

Electrophilicity Index (ω): This global index quantifies the electrophilic nature of a molecule. researchgate.netijopaar.com

Studies on related heterocyclic systems demonstrate that DFT calculations can effectively predict sites susceptible to electrophilic or nucleophilic attack by analyzing these descriptors. mdpi.comnih.gov For instance, in various heterocyclic compounds, DFT has been used to calculate these parameters to classify their reactivity and stability. ijopaar.com

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for Heterocyclic Compounds This table presents typical data from DFT studies on related heterocyclic compounds to illustrate the concepts, as specific data for Methyl 8-methoxyindolizine-7-carboxylate is not available.

Descriptor Symbol Formula Typical Significance
Highest Occupied Molecular Orbital Energy EHOMO - Electron-donating ability
Lowest Unoccupied Molecular Orbital Energy ELUMO - Electron-accepting ability
Energy Gap ΔE ELUMO - EHOMO Chemical reactivity and stability
Electronegativity χ -(EHOMO + ELUMO)/2 Electron-attracting power
Chemical Hardness η (ELUMO - EHOMO)/2 Resistance to charge transfer
Electrophilicity Index ω χ²/2η Propensity to accept electrons

Table based on concepts described in references researchgate.netresearchgate.netmdpi.com.

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.combohrium.com In drug design, MD simulations are invaluable for exploring how a ligand, such as an indolizine (B1195054) derivative, interacts with a protein target. nih.govbiorxiv.org These simulations can reveal the stability of a ligand in a protein's binding pocket, conformational changes in both the ligand and the protein upon binding, and the detailed dynamics of their interaction. biorxiv.orgnih.gov

MD simulations often follow molecular docking studies to validate the predicted binding poses and to assess the stability of the ligand-protein complex in a simulated physiological environment. nih.gov For example, simulations of fluoroquinolone derivatives with plasma proteins have been used to characterize their binding interactions. nih.gov The analysis of MD trajectories can provide insights into the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds, over the simulation period. nih.gov This dynamic view is crucial for understanding the true nature of ligand-protein recognition. bohrium.com

Analysis of Molecular Interactions and Binding Affinities

The binding of a ligand to a protein is governed by a combination of non-covalent interactions. wikipedia.org Computational methods are essential for dissecting these interactions to understand the basis of binding affinity and selectivity. Higher binding energy typically signifies a more stable interaction between the ligand and the protein. researchgate.net

Hydrogen Bonding Interactions

Hydrogen bonds are highly directional interactions that play a critical role in determining the specificity of ligand-protein binding. nyu.edu They form between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another nearby electronegative atom (the acceptor). The ester and methoxy (B1213986) groups of this compound contain potential hydrogen bond acceptors (oxygen atoms), which can interact with donor groups in a protein's active site, such as the amide groups of asparagine or the hydroxyl groups of serine. researchgate.netmdpi.com

Computational studies on related molecules, such as quinolone carboxylic acid derivatives, have shown that both intramolecular and intermolecular hydrogen bonds are crucial for structural stabilization and molecular recognition. nih.gov For example, studies have highlighted the importance of hydrogen bonding between the carboxylic acid group of a ligand and amino acid residues in a protein. researchgate.netnih.gov The analysis of crystal structures and computational models of ester-containing compounds confirms that hydrogen bonding to both the carbonyl and alkoxy oxygens of the ester group is possible and significant.

Pi-Pi Stacking Interactions

Pi-pi (π-π) stacking is a non-covalent interaction that occurs between aromatic rings. wikipedia.orgrsc.org These interactions are fundamental to the structure of DNA and proteins and are often critical for the binding of aromatic drugs to their protein targets. nih.gov The indolizine core of this compound is an aromatic π-system, making it capable of participating in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within a protein binding site. wikipedia.orgchim.it

Electrostatic Interactions

Electrostatic interactions arise from the attraction or repulsion between charged or polar groups on the ligand and the protein. wikipedia.org These forces are fundamental to guiding a ligand into the binding site and stabilizing the resulting complex. nih.gov The distribution of electron density in a molecule, which can be visualized using a Molecular Electrostatic Potential (ESP) map, dictates how it will interact electrostatically with its environment. nih.gov

The methoxy (-OCH₃) and methyl carboxylate (-COOCH₃) groups on the indolizine ring are polar and can participate in significant electrostatic and dipole-dipole interactions. DFT calculations can be used to generate ESP maps that highlight electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. niscpr.res.in These maps are powerful tools for predicting how a molecule like this compound will orient itself within the electrostatic field of a protein's active site. Studies on substituted arenes have shown that the electrostatic potential above the plane of an aromatic ring is significantly influenced by its substituents, which has far-reaching implications for understanding non-covalent interactions in drug design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These in silico methods are crucial in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. Although a specific QSAR model for this compound has not been published, we can outline a hypothetical QSAR study based on established methodologies and findings for structurally similar molecules.

A QSAR study for a series of analogs of this compound would involve the calculation of various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors are broadly categorized as electronic, steric, and hydrophobic.

Key Molecular Descriptors for a Hypothetical QSAR Study:

Descriptor CategorySpecific DescriptorsPotential Relevance to Activity
Electronic Dipole Moment, HOMO/LUMO energies, Partial Atomic Charges, Electrostatic PotentialThese descriptors would model the ability of the indolizine core and its substituents to engage in electrostatic interactions, hydrogen bonding, and charge-transfer processes with a biological target. The electron-rich nature of the indolizine ring and the influence of the methoxy and carboxylate groups would be critical.
Steric Molecular Weight, Molar Refractivity (MR), van der Waals Volume, Sterimol ParametersThese would quantify the size and shape of the molecule, which are crucial for determining how well it fits into a receptor's binding pocket. The size of substituents at various positions on the indolizine ring could be systematically varied to probe the spatial constraints of the target.
Hydrophobic LogP (Partition Coefficient), Hydrophobic Surface AreaThese descriptors are vital for modeling the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as hydrophobic interactions with the target protein. The methoxy and methyl ester groups would significantly influence the overall lipophilicity.

For instance, in studies on indolizine derivatives as potential inhibitors of enzymes like cyclooxygenase (COX), hydrophobic interactions have been identified as major contributors to their inhibitory activity. wikipedia.org A QSAR model for analogs of this compound would likely reveal that the potency is a function of a balanced combination of these descriptors. The model might indicate that optimal activity is achieved with substituents of a certain size and electronic character at specific positions, guiding the synthesis of more potent derivatives.

Conformational Analysis and Energy Landscapes of Indolizine Derivatives

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their corresponding energies. This is fundamental to understanding how a molecule interacts with its biological target, as the bioactive conformation may not be the lowest energy state.

The conformational landscape of this compound is primarily defined by the orientation of its two key substituents: the 8-methoxy group and the 7-carboxylate group.

The Indolizine Core: The bicyclic indolizine ring system itself is largely planar due to its aromatic character. researchgate.net This planarity provides a rigid scaffold for the appended functional groups.

Rotation of the 8-Methoxy Group: The methoxy group attached to the aromatic ring has a rotational barrier. Computational studies on similar aromatic ethers, like anisole, show that the lowest energy conformation has the methyl group lying in the plane of the aromatic ring. nih.gov For this compound, two planar conformations for the methoxy group are possible: one where the methyl group is oriented towards the 7-carboxylate group, and one where it is oriented away. Steric hindrance between the methyl group and the adjacent carboxylate would likely make the latter conformation more favorable. The energy barrier for rotation out of the plane is typically low, on the order of a few kcal/mol, suggesting that non-planar conformations are accessible at room temperature. nih.govresearchgate.net

Rotation of the 7-Carboxylate Group: The methyl carboxylate group at the 7-position also has conformational flexibility due to rotation around the C7-carbonyl bond and the carbonyl-oxygen bond. The orientation of the ester will be influenced by steric and electronic interactions with the adjacent methoxy group and the indolizine ring. The carbonyl group is a π-system, and its conjugation with the aromatic ring would favor a planar arrangement. However, steric repulsion with the 8-methoxy group could force it out of planarity.

Investigation of Biological Activities and Structure Activity Relationships Sar

Antitubercular Activity against Mycobacterium tuberculosis

Identification of Molecular Targets

In the quest to understand the antitubercular mechanism of indolizine (B1195054) derivatives, researchers have employed in silico studies to identify potential molecular targets within Mycobacterium tuberculosis. For a novel series of 3-substituted benzoylindolizines, computational docking studies were conducted to explore their binding capabilities with various mycobacterial enzymes. nih.gov Among the investigated targets, three enzymes—CYP121, Malate synthase, and GyrB ATPase—showed promising binding affinities that correlated with the observed biological activities of the indolizine derivatives. nih.gov

Further molecular modeling of these indolizines against susceptible M. tuberculosis strains aimed to elucidate their mechanism of action. nih.gov The binding mode of these compounds within the CYP121A1 receptor (PDB: 5OP9) was analyzed, revealing key interactions. nih.gov For instance, the methyl group at position 2 of the indolizine ring was observed to orient towards a pocket formed by the amino acid residue PHE 168. nih.gov A significant hydrogen bond was also identified between the carbonyl group of the benzoyl substituent and the NH group of GLN 385, with an average distance of 2 Å. nih.gov These findings suggest that the antitubercular effect of these indolizine derivatives may be attributed to their interaction with and potential inhibition of these crucial mycobacterial enzymes.

Structure-Activity Relationships for Antitubercular Efficacy of Indolizines

The antitubercular activity of indolizine derivatives is significantly influenced by the nature and position of substituents on the indolizine core. Studies on a series of ethyl 3-(4-substituted benzoyl)-7-methoxyindolizine-1-carboxylates have provided valuable insights into their structure-activity relationships (SAR). rsc.org Several of these compounds demonstrated potent activity against both the H37Rv (susceptible) and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4–32 μg/mL. rsc.org

A key determinant for antitubercular efficacy appears to be the functional group at position 7 of the indolizine ring. nih.gov The presence of a polar group, such as a formyl or acetyl group, at this position has been shown to be crucial for retaining antimycobacterial activity. nih.gov This is exemplified by the observation that a formyl group at position 7 leads to better activity compared to a less polar methyl group, indicating the importance of the carbonyl functional group in molecular interactions with the target receptor. nih.gov

Furthermore, the substitution pattern on the benzoyl ring at position 3 also plays a role. For a series of 7-methylindolizines, it was found that having two methyl groups at positions 2 and 7 of the indolizine nucleus, combined with electron-withdrawing groups at the para position of the benzoyl ring, was important for activity against both H37Rv and MDR strains of M. tuberculosis. nih.gov

Compound Series Key Structural Features for Antitubercular Activity Reference
Ethyl 3-(4-substituted benzoyl)-7-methoxyindolizine-1-carboxylatesVaried substituents on the benzoyl ring. rsc.org
3-Substituted benzoylindolizinesPolar group (e.g., formyl) at position 7 enhances activity. nih.gov
7-MethylindolizinesMethyl groups at positions 2 and 7, and electron-withdrawing groups on the para-position of the benzoyl ring. nih.gov

Antimicrobial and Antifungal Properties

Beyond their antitubercular potential, indolizine derivatives and related heterocyclic compounds have been investigated for broader antimicrobial and antifungal activities.

Candida albicans is a significant opportunistic fungal pathogen, and the development of new antifungal agents is crucial, especially with the rise of drug-resistant strains. nih.govnih.gov While direct studies on Methyl 8-methoxyindolizine-7-carboxylate against C. albicans are not detailed in the provided context, research on related compounds provides insights into potential antifungal applications. For instance, Methylaervine, a β-carboline alkaloid, has demonstrated the ability to inhibit the growth of C. albicans. nih.gov Similarly, methyl 3,5-dinitrobenzoate (B1224709) and its nanoemulsion have shown inhibitory effects against various strains of C. albicans. nih.gov

The mechanisms by which antifungal agents inhibit fungal growth are diverse. A primary target for the widely used azole class of antifungals is the enzyme sterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nih.govnih.gov Inhibition of CYP51 disrupts membrane integrity and function, leading to fungal cell death. nih.gov Azole drugs bind to the heme prosthetic group within the CYP51 enzyme, effectively blocking its catalytic activity. nih.gov

Another potential mechanism involves the inhibition of HMG-CoA reductase (HMGR), another key enzyme in the ergosterol biosynthesis pathway. While direct evidence for this compound inhibiting HMGR or CYP51 is not provided, the exploration of these targets is a common strategy in the development of novel antifungal agents.

The antimicrobial efficacy of heterocyclic compounds is highly dependent on their chemical structure. For quinoline (B57606) derivatives, which share some structural similarities with indolizines, the substitution pattern is critical for antibacterial activity. Studies on 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids have been conducted to understand these relationships. nih.gov The presence of a sulfur atom at the 2-position of the quinoline moiety has been shown to increase antibacterial activity. mdpi.com

Compound Class Key Structural Features for Antimicrobial Activity Reference
QuinolinesSubstitution at positions 6, 7, and 8. Sulfur at position 2 increases activity. nih.govmdpi.com
TetrahydroisoquinolinesHigher lipophilicity, nature of linking groups, and position of terminal aromatic rings. nih.gov

Larvicidal Activity

In addition to their antimicrobial properties, certain heterocyclic compounds have demonstrated potential as larvicidal agents, which is significant for controlling vector-borne diseases. For example, various synthetic heterocyclic compounds are being explored as insecticides to manage mosquito populations. nih.gov

Studies on 2-aryl-2,3-dihydroquinazolin-4-ones have revealed significant larvicidal effects against the malaria vector Anopheles arabiensis. nih.gov The structure-activity relationship in this context indicated that the presence of halogen atoms (iodine, chlorine, or fluorine) at the para or meta position of the aryl ring was favorable for bioactivity. nih.gov Interestingly, a trifluoromethoxy group at the 4-position of the aryl ring considerably enhanced larvicidal activity compared to a methoxy (B1213986) group. nih.gov

Furthermore, other simple organic esters have also been investigated for their larvicidal potential. Methyl benzoate (B1203000) has been shown to have a biorational insecticidal effect against the larvae of Aedes albopictus and Culex pipiens. nih.gov Similarly, methyl-p-hydroxybenzoate isolated from Vitex trifolia exhibited potent larvicidal activity against Culex quinquefasciatus and Aedes aegypti. researchgate.net

Compound/Compound Class Target Organism Key Findings Reference
2-Aryl-2,3-dihydroquinazolin-4-onesAnopheles arabiensisHalogen and trifluoromethoxy substituents on the aryl ring enhance activity. nih.gov
Methyl benzoateAedes albopictus, Culex pipiensShows larvicidal potential. nih.gov
Methyl-p-hydroxybenzoateCulex quinquefasciatus, Aedes aegyptiPotent larvicidal activity observed. researchgate.net

Efficacy against Vector Species (e.g., Anopheles arabiensis)

The indolizine scaffold is a point of interest in the development of new larvicidal agents, particularly against mosquito species like Anopheles arabiensis, a major vector for malaria. nih.gov Research has demonstrated that various synthetic indolizine derivatives possess notable larvicidal properties.

A study investigating a series of 7-(trifluoromethyl)indolizine derivatives found that they produced moderate to high mortality rates in Anopheles arabiensis larvae. capes.gov.br When tested at a concentration of 4 µg/mL, some of these compounds led to significant larval death within 24 to 48 hours. capes.gov.br For instance, compounds designated 4b and 4a in the study resulted in mortality rates of 94.4% and 93.3%, respectively. capes.gov.br Further research on methoxyindolizine-1-carboxylate derivatives also confirmed that the indolizine pharmacophore is influential in larvicidal activity against this vector. google.com These findings underscore the potential of the indolizine core structure in designing new insecticides to combat malaria-transmitting mosquitoes. nih.gov

**Table 1: Larvicidal Activity of Select 7-(Trifluoromethyl)indolizine Derivatives against *Anopheles arabiensis***

Compound ID Mortality Rate (at 4 µg/mL) Reference
4b 94.4% capes.gov.br
4a 93.3% capes.gov.br
4m 85.6% capes.gov.br
4g 80.0% capes.gov.br

Data sourced from a study on 7-(trifluoromethyl)indolizine derivatives. capes.gov.br

Structure-Activity Relationships for Larvicidal Effects

The effectiveness of indolizine derivatives as larvicides is closely linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the molecular features that enhance this activity. For 7-(trifluoromethyl)indolizine derivatives, analysis has shown that the presence of halogens (like F, Cl, Br) or other electron-withdrawing groups (like CN) at the para position of the benzoyl group is a critical factor for achieving high larvicidal potency. capes.gov.br This suggests that the electronic properties of the substituents on the indolizine core play a significant role in their insecticidal action.

Similarly, research into other heterocyclic compounds designed as larvicides has indicated that electron-withdrawing substituents can enhance potency. nih.gov Molecular docking studies on 7-(trifluoromethyl)indolizine derivatives predict that these compounds may act by binding strongly to the Mosquito Juvenile Hormone-Binding Protein, which would disrupt larval growth and development. capes.gov.br

Other Reported Biological Activities of Indolizine Derivatives in Academic Research

The indolizine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, as its derivatives have been found to exhibit a wide array of pharmacological activities. tandfonline.comnih.govresearchgate.net

Anticancer Research

The indolizine framework is a promising starting point for the design of new anticancer agents. tandfonline.com Various derivatives have shown antiproliferative activity against a range of cancer cell lines.

Indolizine Lactones: A series of indolizines fused with a seven-membered lactone ring were identified as a promising scaffold in cancer research. A methoxylated analogue from this series was noted as an initial hit against the triple-negative breast cancer cell line MDA-MB-231.

Methoxy Benzoyl Indolizine Derivatives: In one study, a methoxy benzoyl indolizine derivative was found to have the most effective anticancer action among the tested compounds, exhibiting inhibitory activity against β-catenin transcription in A549 lung cancer cells. tandfonline.com

Cyanoindolizine Derivatives: A 1-cyanoindolizine derivative demonstrated selective and significant growth inhibitory activity against the SNB-75 CNS cancer cell line in the NCI 60 tumor cell line screening.

These studies highlight that modifications at various positions of the indolizine ring system can lead to potent and sometimes selective anticancer compounds.

Table 2: Examples of Anticancer Activity in Indolizine Derivatives

Indolizine Derivative Type Cancer Cell Line(s) Observed Effect Reference(s)
Methoxy-substituted Indolizine Lactone MDA-MB-231 (Breast Cancer) Antiproliferative Activity
Methoxy Benzoyl Indolizine A549 (Lung Cancer) β-catenin transcription inhibition tandfonline.com
1-Cyanoindolizine SNB-75 (CNS Cancer) Growth Inhibition

Antiviral Research

The functionalized indolizine scaffold has attracted considerable attention for its potential antiviral applications. nih.govresearchgate.net Research has explored the activity of these derivatives against various viruses. For example, some indolizine analogues have been synthesized and evaluated for their activity against human cytomegalovirus (HCMV) and varicella-zoster virus, with a 2-(4-cyanophenyl)indolizine showing notable activity against the latter. The broad potential of this chemical class continues to make it a target for the development of novel antiviral therapies.

Antioxidant Research

Several classes of indolizine derivatives have been reported to possess antioxidant properties. These compounds are investigated for their ability to counteract oxidative stress, which is implicated in numerous diseases.

Chalcogen-Indolizines: Novel sulfur- and selenium-containing indolizine derivatives have demonstrated antioxidant activity. While they showed limited activity as DPPH radical scavengers, they exhibited significant ferric ion reducing antioxidant power (FRAP) and were effective at low concentrations in reducing protein carbonylation and lipid peroxidation.

Indolizine-1-carboxylate Derivatives: In another study, indolizine-1-carboxylate derivatives were synthesized and linked with a thiadiazole moiety. When screened for antioxidant activity against DPPH, one of the compounds exhibited reasonable scavenging ability.

Table 3: Antioxidant Activity Profile of Chalcogen-Indolizine Derivatives

Assay Activity of Chalcogen-Indolizine Derivatives Reference
DPPH Scavenging Low activity compared to standard
Ferric Ion Reducing Antioxidant Power (FRAP) Activity similar to standard (ascorbic acid)
Protein Carbonylation Reduction at low concentrations
Lipid Peroxidation (TBARS) Reduction at low concentrations

Data refers to a study on eight novel sulfur- and selenium-containing indolizine compounds.

Adenosine (B11128) Receptor Ligand Studies

The interaction of indolizine derivatives with adenosine receptors is an emerging area of research. Adenosine receptors are G-protein-coupled receptors that play crucial roles in various physiological processes and are important drug targets. capes.gov.br While much of the research on heterocyclic ligands for these receptors has focused on other scaffolds, some studies have begun to explore indolizines. For instance, quantitative structure-activity relationship (QSAR) studies have been performed on indolizine derivatives to identify predictors for ligand binding with the A1 adenosine receptor. Furthermore, the synthesis of indolizine-3-carboxylic acid derivatives has been pursued in the context of developing novel ligands for the A2A adenosine receptor. tandfonline.com These initial investigations suggest a potential role for the indolizine scaffold in the design of new, selective adenosine receptor modulators.

Crystallographic and Solid-State Analysis of this compound Currently Unavailable

A thorough search of available scientific literature and crystallographic databases has revealed no published single-crystal X-ray diffraction studies for the chemical compound This compound . Consequently, detailed information regarding its crystal structure and solid-state characteristics remains uncharacterized.

This includes the absence of data for the following key crystallographic parameters:

Crystal System and Space Group: The fundamental symmetry properties of the crystal lattice have not been determined.

Unit Cell Parameters and Molecular Conformation: The dimensions of the unit cell and the precise three-dimensional arrangement of the atoms within the molecule in the solid state are unknown.

Intermolecular Interactions: Specific details on the non-covalent interactions that govern the molecular packing, such as hydrogen bonding networks, C-H···π interactions, and other close contacts, are not available.

Hirshfeld Surface Analysis: This computational method, which elucidates intermolecular interactions and their relative contributions to the crystal packing, has not been performed for this compound due to the lack of underlying crystallographic data.

While crystallographic data exists for other related indolizine and quinoline derivatives, this information cannot be extrapolated to accurately describe the specific solid-state structure of this compound. The precise arrangement of molecules in a crystal is highly sensitive to even minor changes in the chemical structure, such as the position of substituents.

Further experimental work, specifically the growth of single crystals of this compound and subsequent analysis by X-ray diffraction, is required to determine the structural information requested. Until such studies are conducted and published, a detailed article on its crystallographic analysis and solid-state characterization cannot be provided.

Crystallographic Analysis and Solid State Characterization

Energy Framework Calculations in Crystal Structures

To quantify the intermolecular interactions that stabilize the crystal lattice, energy framework calculations are employed. This analysis is often performed using software like CrystalExplorer, which calculates the interaction energies between a central molecule and its surrounding neighbors. mdpi.comasianpubs.org The total interaction energy is typically decomposed into four components: electrostatic, polarization, dispersion, and exchange-repulsion. asianpubs.org

The process involves:

Identifying a cluster of molecules around a central molecule within a defined radius.

Calculating the interaction energies for each unique molecular pair.

Visualizing these interactions as energy frameworks, where the thickness of the cylinders connecting the centroids of interacting molecules is proportional to the magnitude of the interaction energy.

Polymorphism and Crystal Engineering Considerations for Indolizine (B1195054) Derivatives

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, and for this reason, the study of polymorphism is of great importance. The principles of crystal engineering are used to understand and control the formation of different polymorphs. nih.govresearchgate.netmdpi.com

Crystal engineering involves the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. nih.govresearchgate.net For indolizine derivatives, the key considerations for crystal engineering include:

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors on the indolizine scaffold can be used to guide the formation of specific supramolecular synthons, which are robust and predictable patterns of intermolecular interactions.

π–π Stacking: The aromatic indolizine ring is prone to π–π stacking interactions, which can be modulated by the introduction of various substituents. The electronic nature of these substituents can influence the geometry and strength of the stacking. researchgate.net

Weak Interactions: Other weak interactions, such as C–H···π and halogen bonding, can also be utilized to fine-tune the crystal packing.

The synthesis of different indolizine derivatives and the study of their crystal structures contribute to a better understanding of how molecular structure dictates solid-state assembly. nih.gov By systematically modifying the substituents on the indolizine core, it is possible to influence the resulting crystal packing and potentially isolate different polymorphic forms. For methyl 8-methoxyindolizine-7-carboxylate, the interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing carboxylate group would be a key factor in determining its preferred intermolecular interactions and, consequently, its crystal structure.

Future Research Directions and Translational Perspectives

Exploration of Novel and Sustainable Synthetic Routes for Methyl 8-methoxyindolizine-7-carboxylate

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern pharmaceutical research. While classical methods like the Chichibabin reaction and 1,3-dipolar cycloadditions have been instrumental in synthesizing indolizine (B1195054) cores, future efforts will likely focus on greener and more sustainable alternatives.

Key areas of exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool in organic synthesis, often leading to significant reductions in reaction times (from hours to minutes), increased product yields, and enhanced selectivity. Applying MAOS to the synthesis of this compound could offer a more efficient and environmentally friendly alternative to conventional heating methods.

Transition-Metal-Free Reactions: Many traditional cross-coupling and cyclization reactions rely on expensive and often toxic transition-metal catalysts. Research into transition-metal-free pathways, such as those utilizing organic oxidants like TEMPO, presents an attractive, cost-effective, and more sustainable approach.

Biocatalysis: The use of enzymes, such as lipases from Candida antarctica, offers a highly selective and environmentally friendly route for indolizine synthesis. These biocatalyzed reactions can often be performed in aqueous media under mild conditions, aligning with the principles of green chemistry.

One-Pot, Multicomponent Reactions: Designing synthetic sequences where multiple bonds are formed in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste.

Table 1: Comparison of Synthetic Methodologies for Indolizine Scaffolds
MethodologyAdvantagesDisadvantagesRelevance to Sustainability
Conventional Heating Well-established proceduresLong reaction times, often lower yields, high energy consumptionLow
Microwave-Assisted Synthesis Reduced reaction time, higher yields, increased selectivityRequires specialized equipmentHigh
Transition-Metal Catalysis High efficiency for certain transformationsCostly, potential for toxic metal contaminationMedium
Transition-Metal-Free Synthesis Economical, environmentally friendlyMay have a more limited substrate scopeHigh
Biocatalysis High selectivity, mild reaction conditions, uses renewable catalystsEnzyme stability and cost can be a factorVery High

Advanced Mechanistic Investigations of Complex Indolizine Transformations

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. Future research will leverage a combination of experimental and computational techniques to unravel the intricate details of indolizine formation.

Advanced mechanistic studies may involve:

Deuterium-Labeling Experiments: These experiments can help trace the path of atoms throughout a reaction, providing valuable insights into bond-forming and bond-breaking steps.

Isolation and Characterization of Intermediates: Identifying and structurally characterizing transient species in a reaction pathway can confirm proposed mechanisms.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to model reaction pathways, calculate activation energies, and predict the feasibility of proposed mechanisms. For instance, computational studies can elucidate complex pathways such as the base-catalyzed double-bond isomerization followed by a concerted pseudocoarctate cyclization observed in some indolizine syntheses.

Development of High-Throughput Screening (HTS) Assays for New Biological Activities

To efficiently explore the therapeutic potential of this compound and its derivatives, high-throughput screening (HTS) is an indispensable tool. HTS allows for the rapid testing of large libraries of compounds against various biological targets.

Future directions in this area will focus on:

Developing Novel Cell-Based and Target-Based Assays: Creating specific assays to screen for a wide range of activities beyond the currently known applications of indolizines (e.g., anticancer, anti-inflammatory).

Miniaturization and Automation: Utilizing robotics and microplate formats to increase the number of compounds that can be screened in a short period while reducing reagent consumption.

Quantitative HTS (qHTS): Moving beyond single-concentration screening to generate concentration-response curves for every compound in a library. This approach provides more detailed information on compound potency and efficacy directly from the primary screen.

Rational Design of Novel this compound Analogues with Enhanced Potency and Selectivity

Rational drug design aims to create new molecules with improved therapeutic properties based on a thorough understanding of their biological targets and structure-activity relationships (SAR). For this compound, this involves systematically modifying its chemical structure to enhance its potency, selectivity, and pharmacokinetic profile.

Key strategies in the rational design of new analogues include:

Bioisosteric Replacement: Substituting parts of the molecule with other chemical groups that have similar physical or chemical properties to improve biological activity or reduce toxicity.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related compounds to identify which parts of the molecule are crucial for its biological effects. For example, studies on other indolizine derivatives have shown that the nature and position of substituents on both the pyridine (B92270) and pyrrole (B145914) rings can significantly influence anticancer activity.

Computational Modeling: Using computer models to predict how modifications to the structure of this compound will affect its binding to a biological target.

Table 2: Key Structural Modifications and Their Potential Impact
Position of ModificationType of SubstituentPotential Impact
Indolizine Core Introduction of halogens, alkyl, or aryl groupsAlter lipophilicity, steric hindrance, and electronic properties, potentially affecting binding affinity and selectivity.
Methoxy (B1213986) Group (Position 8) Replacement with other electron-donating or -withdrawing groupsModulate the electronic character of the ring system, influencing reactivity and biological interactions.
Carboxylate Group (Position 7) Conversion to amides, hydroxamic acids, or other functional groupsChange hydrogen bonding capabilities and overall polarity, which can affect target binding and pharmacokinetic properties.

Integration of In Silico and Experimental Approaches for Targeted Drug Discovery

The synergy between computational (in silico) and experimental methods is revolutionizing drug discovery. This integrated approach accelerates the identification of promising lead compounds and helps to de-risk the drug development process by predicting potential liabilities early on.

This integrated workflow involves:

Virtual Screening: Using computer algorithms to screen vast libraries of virtual compounds to identify those most likely to bind to a specific biological target.

Molecular Docking: Simulating the interaction between a small molecule and a protein to predict its binding mode and affinity. This can guide the design of more potent analogues.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound before it is synthesized, helping to prioritize candidates with favorable drug-like properties.

Experimental Validation: The most promising candidates identified through computational methods are then synthesized and tested in the laboratory to confirm their activity and properties.

Investigation of Undiscovered Biological Targets and Pathways for Indolizine Scaffolds

While indolizine derivatives have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the full spectrum of their biological targets remains largely unexplored. Future research should aim to identify novel biological targets and pathways modulated by this compound and related compounds.

Avenues for exploration include:

Phenotypic Screening: Testing compounds in cell-based or whole-organism models to identify desired physiological effects without a preconceived target.

Target Deconvolution: Once a compound with interesting phenotypic activity is identified, techniques such as chemical proteomics can be used to pinpoint its molecular target(s).

Exploring New Therapeutic Areas: Given the structural similarity of the indolizine scaffold to other important biological molecules like indole (B1671886), there is potential for these compounds to interact with a wide array of biological systems, including those involved in neurodegenerative diseases, metabolic disorders, and viral infections. The diverse biological activities reported for the indolizine scaffold suggest its potential to interact with various enzymes, receptors, and nucleic acids.

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Essential for identifying substituent positions. Methoxy groups appear as singlets (δ ~3.9 ppm in ¹H), while carboxylate carbons resonate near δ 168 ppm in ¹³C NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., m/z calculated for C₁₃H₁₃NO₄: 263.0794) .
  • IR Spectroscopy : Confirms carbonyl stretches (~1700 cm⁻¹ for esters) .

How do carboxylate ligands influence transition-metal-catalyzed C-H functionalizations in indolizine synthesis?

Advanced Research Focus
Carboxylates act as co-catalysts in Pd- or Ru-catalyzed C-H activation, enabling regioselective arylations or alkylations. Mechanistically, they facilitate concerted metalation-deprotonation (CMD) , lowering activation barriers via bifunctional Lewis base-assisted deprotonation. For example, Pd(OAc)₂ with acetate ligands promotes C-H cleavage at indolizine C7/C8 positions, critical for constructing methoxy/carboxylate substituents . Computational studies (DFT) model transition states to predict site selectivity .

What strategies address low yields in the alkylation of this compound?

Q. Advanced Research Focus

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution rates .
  • Catalyst Screening : Ru or Pd complexes with bulky phosphine ligands improve steric control .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions .
  • Additives : Silver salts (Ag₂CO₃) scavenge halides, preventing catalyst poisoning .

How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Q. Advanced Research Focus

  • DFT Calculations : Map electron density distributions to identify nucleophilic/electrophilic sites (e.g., C3 vs. C8 reactivity) .
  • Transition State Analysis : Simulate C-H activation barriers with varying catalysts (Pd vs. Ru) to prioritize synthetic routes .
  • Docking Studies : Predict binding affinities for biological applications (e.g., antibacterial targets) .

How can researchers resolve contradictions in reported NMR chemical shifts for this compound derivatives?

Q. Data Contradiction Analysis

  • Solvent/Concentration Effects : Compare data acquired in CDCl₃ vs. DMSO-d₆, which shift aromatic proton signals by 0.2–0.5 ppm .
  • Dynamic Effects : Rotameric equilibria in esters can split signals; use variable-temperature NMR to confirm .
  • Reference Standards : Cross-validate with authentic samples synthesized via orthogonal routes .

What experimental documentation is required to ensure reproducibility of this compound synthesis?

Q. Reproducibility Guidelines

  • Detailed Procedures : Specify reaction times, temperatures, and purification methods (e.g., column chromatography with Rf values) .
  • Characterization Data : Include full NMR assignments (¹H, ¹³C, DEPT), HRMS, and elemental analysis (e.g., C, H, N ± 0.4%) .
  • Batch Records : Note reagent lot numbers and solvent purity (e.g., anhydrous DMF stored over 4Å molecular sieves) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.